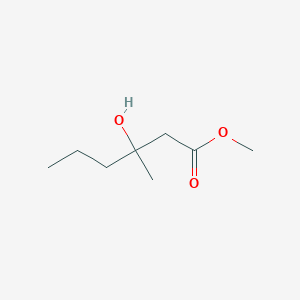![molecular formula C12H15N3O7S2 B14351232 N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide CAS No. 91872-64-9](/img/structure/B14351232.png)
N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamido and sulfonyl groups attached to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide typically involves the reaction of 4-acetamido-1,3-phenylenediamine with acetic anhydride and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction with Acetic Anhydride: The 4-acetamido-1,3-phenylenediamine is first reacted with acetic anhydride to introduce the acetamido groups.
Sulfonylation: The intermediate product is then treated with sulfonyl chloride to introduce the sulfonyl groups, resulting in the formation of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the acetamido or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds. The specific products depend on the reaction conditions and reagents used.
科学研究应用
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide involves its interaction with specific molecular targets and pathways. The acetamido and sulfonyl groups play a crucial role in its activity. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can influence various biochemical processes.
相似化合物的比较
Similar Compounds
- N,N’-(1,3-Phenylene)diacetamide
- N,N’-(Methylenedi-4,1-phenylene)diacetamide
- N,N’-(4-methyl-1,3-phenylene)diacetamide
Uniqueness
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is unique due to the presence of both acetamido and sulfonyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
91872-64-9 |
|---|---|
分子式 |
C12H15N3O7S2 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-[2,4-bis(acetylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15N3O7S2/c1-7(16)13-11-5-4-10(23(19,20)14-8(2)17)6-12(11)24(21,22)15-9(3)18/h4-6H,1-3H3,(H,13,16)(H,14,17)(H,15,18) |
InChI 键 |
JCVXGHFRMUCYPV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(=O)C)S(=O)(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


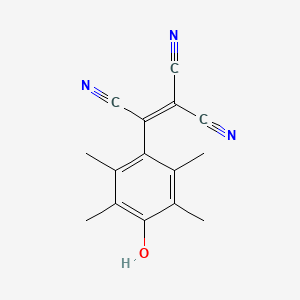
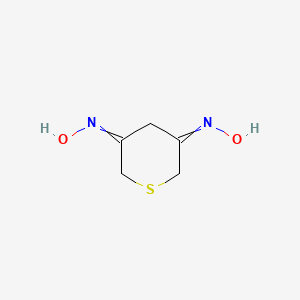
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
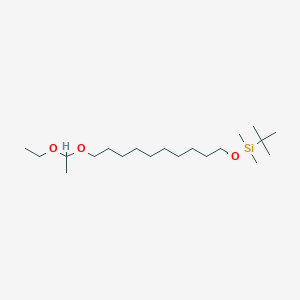
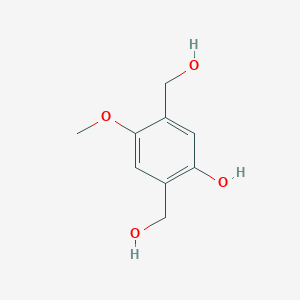
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
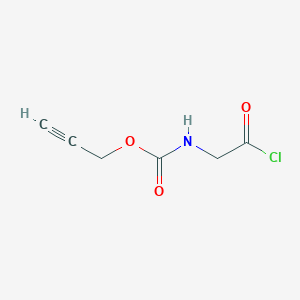
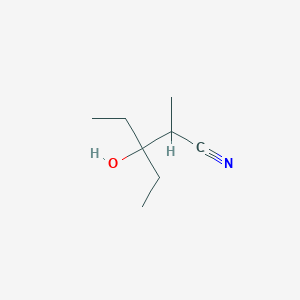
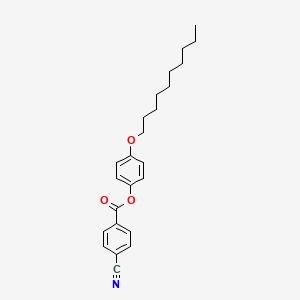

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
